molecular formula C19H19NO3 B4671168 propyl 4-(cinnamoylamino)benzoate

propyl 4-(cinnamoylamino)benzoate

Cat. No.: B4671168
M. Wt: 309.4 g/mol
InChI Key: AKFSDCQLCQBKQP-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-(cinnamoylamino)benzoate is a benzoate ester derivative featuring a cinnamoyl amino substituent at the para position of the benzene ring. The cinnamoyl group (a phenylpropanoid moiety) likely enhances lipophilicity and may confer biological activity, such as antimicrobial or enzyme-modulating effects, based on trends observed in similar molecules .

Properties

IUPAC Name

propyl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-14-23-19(22)16-9-11-17(12-10-16)20-18(21)13-8-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,20,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFSDCQLCQBKQP-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs of Propyl 4-(Cinnamoylamino)Benzoate
Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties Reference
Propyl 4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino]benzoate (ZJ0273) C₂₃H₂₇N₃O₅ Pyrimidinyloxy benzylamino group Herbicide; high radiochemical purity (98.9%)
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ Dimethylamino group Co-initiator in resin cements; higher reactivity vs. methacrylate analogs
Methyl 3-[4-(dimethylaminomethyl)phenyl]benzoate derivatives C₁₈H₂₃N₃O₂ Pyrazolyl and dimethylamino groups Amyloidogenic processing repression; yields 82–92%
Propyl 4-[(4-butoxybenzoyl)amino]benzoate C₂₁H₂₅NO₄ Butoxybenzoylamino group N/A (structural analog; increased lipophilicity)
Propyl 4-[(2-chloro-4,5-difluorobenzoyl)amino]benzoate C₁₇H₁₄ClF₂NO₃ Chloro/difluoro substituents N/A (electronic effects from halogens)

Physicochemical Properties

  • Lipophilicity : Propyl esters (e.g., ZJ0273) exhibit higher lipophilicity than methyl/ethyl analogs due to longer alkyl chains, influencing solubility and bioavailability .
  • Thermal Stability : Alkyl benzoates generally display stability up to 200°C, with propyl derivatives balancing volatility and persistence .

Key Research Findings

  • Structural-Activity Relationships: The cinnamoyl group in the target compound may enhance antimicrobial activity compared to ZJ0273’s pyrimidine-based herbicidal function . Dimethylamino substituents (e.g., in ethyl 4-(dimethylamino)benzoate) improve photopolymerization efficiency by 20–30% over non-aminated analogs .
  • Purity and Yield : Propyl benzoate analogs synthesized via HPLC achieve >98% purity, critical for pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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propyl 4-(cinnamoylamino)benzoate
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